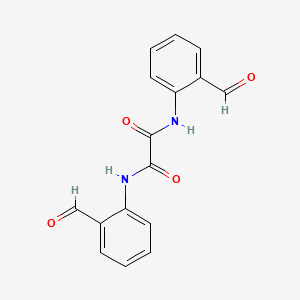

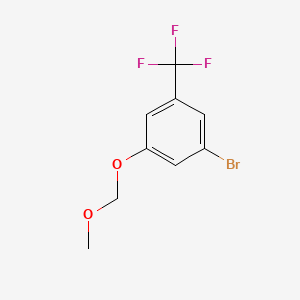

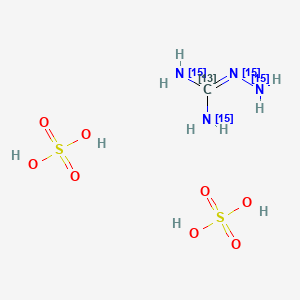

![molecular formula C19H10N2O3 B14754226 1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione CAS No. 2306-36-7](/img/structure/B14754226.png)

1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione is a fascinating compound belonging to the class of perimidines. Perimidines are versatile scaffolds and a fascinating class of nitrogen-containing heterocycles that have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . The unique structure of this compound, which includes both π-excessive and π-deficient arrangements, makes it an interesting subject for scientific research .

Méthodes De Préparation

The synthesis of 1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione typically involves the reaction of 1,8-diaminonaphthalene with various carbonyl compounds. One common method is the condensation reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides of substituted phenylacetic acids under microwave irradiation . This method leads to good yields in short reaction times and is preferable due to its efficiency . Other synthetic techniques include conventional heating, stirring, grinding, microwave (MW), and ultrasound radiation with their unique advantages and limitations .

Analyse Des Réactions Chimiques

1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s electronic properties allow it to participate in both electrophilic and nucleophilic reactions . Common reagents used in these reactions include iminoester hydrochlorides, carbonyl compounds, and various catalysts such as ionic liquids, acids, metals, and nanocatalysts . Major products formed from these reactions include various substituted perimidines and their derivatives .

Applications De Recherche Scientifique

1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione has a wide range of scientific research applications. In chemistry, it is used as a dye intermediate and coloring agent in fibers and plastic synthesis . In biology and medicine, perimidine derivatives have been studied for their potential as DNA-intercalating antitumoral agents, antiulcer agents, and neurotropic preparations . The compound’s ability to form complexes with metals and interact with different proteins makes it valuable in drug discovery and polymer chemistry . Additionally, it has applications in the dye industry and as a catalyst in organic synthesis .

Mécanisme D'action

The mechanism of action of 1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to transfer electron density to the naphthalene ring from the fused heterocyclic ring, increasing the possibility of future reaction chemistry via both electrophilic and nucleophilic reactions . This interaction is responsible for its role in various industries, including medicine and agriculture chemistry .

Comparaison Avec Des Composés Similaires

1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione can be compared with other similar compounds such as naphtho[1,2-e][1,3]oxazines and pyrrolo[1,2-a]perimidines . These compounds share similar structural features but differ in their specific applications and chemical properties. For example, naphtho[1,2-e][1,3]oxazines are known for their anti-inflammatory activities, while pyrrolo[1,2-a]perimidines are used in the synthesis of various fibers and as additives to liquid crystal displays . The unique electronic properties of this compound make it particularly valuable in the dye industry and as a catalyst in organic synthesis .

Propriétés

Numéro CAS |

2306-36-7 |

|---|---|

Formule moléculaire |

C19H10N2O3 |

Poids moléculaire |

314.3 g/mol |

Nom IUPAC |

3-hydroxy-18,20-diazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,11,13(21),14,16-nonaene-10,19-dione |

InChI |

InChI=1S/C19H10N2O3/c22-17-10-5-1-2-6-11(10)18(23)15-12(17)8-9-4-3-7-13-14(9)16(15)21-19(24)20-13/h1-8,23H,(H,20,21,24) |

Clé InChI |

KGJBDYHTRWTBCC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=C3C(=CC4=C5C3=NC(=O)NC5=CC=C4)C2=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

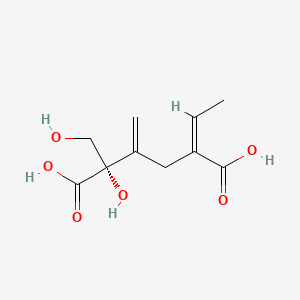

![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)

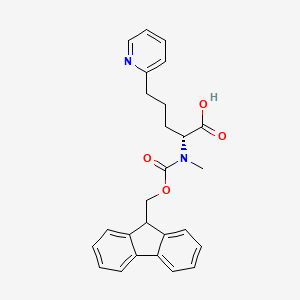

![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)

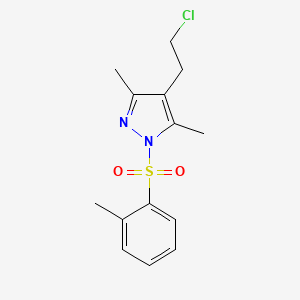

![2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14754181.png)

![Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-](/img/structure/B14754204.png)